MK-2048 - 869901-69-9

MK-2048

Catalog Number: EVT-276066
CAS Number: 869901-69-9
Molecular Formula: C21H21ClFN5O4
Molecular Weight: 461.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-2048 is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) developed by Merck & Co., Inc. [, , , , ]. It acts by binding to the integrase enzyme, preventing the integration of viral DNA into the host cell genome, a crucial step for HIV replication [, , , , ]. While demonstrating efficacy against wild-type HIV and some raltegravir-resistant strains, MK-2048 has shown promise in preclinical studies and is being investigated as a potential HIV pre-exposure prophylaxis and treatment option [, , ].

Raltegravir

  • Compound Description: Raltegravir is a first-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. [, , , ] It binds to the integrase active site, preventing the integration of viral DNA into the host cell genome. []
  • Compound Description: Elvitegravir is another first-generation INSTI used in HIV-1 treatment. [, , , ] Like raltegravir, it inhibits HIV-1 replication by binding to integrase and preventing viral DNA integration. []
  • Relevance: Similar to raltegravir, elvitegravir is structurally similar to MK-2048, and MK-2048 was designed to overcome resistance issues associated with first-generation INSTIs like elvitegravir. [, , ] Viruses with the G118R and E138K mutations, which confer resistance to MK-2048, remain susceptible to elvitegravir, suggesting distinct interactions with the enzyme. []

Dolutegravir

  • Compound Description: Dolutegravir is a second-generation INSTI known for its high barrier to resistance and efficacy against HIV-1. [, , , ] It demonstrates a longer dissociative half-life when bound to HIV integrase compared to raltegravir. []
  • Relevance: While both are second-generation INSTIs, dolutegravir and MK-2048 exhibit some differences in their resistance profiles. [, ] The G118R substitution, associated with MK-2048 resistance, might represent an initial step in a dolutegravir resistance pathway, particularly in certain HIV subtypes. [] Dolutegravir also shows a more durable effect on HIV replication after drug washout compared to MK-2048. []

MK-0518 (raltegravir)

  • Compound Description: MK-0518 is the chemical name for raltegravir, a first-generation INSTI. []
  • Compound Description: Vicriviroc is a CCR5 antagonist investigated for its potential in HIV prevention and treatment. [, ] It works by blocking the CCR5 co-receptor, which HIV uses to enter host cells. []
  • Relevance: Vicriviroc has been investigated in combination with MK-2048 in vaginal ring formulations for HIV prevention. [, ] This combination aims to target multiple stages of the HIV life cycle, potentially increasing efficacy.

Compound G

  • Compound Description: Compound G is a second-generation INSTI that has shown potent anti-HIV activity. []
  • Relevance: Like MK-2048, Compound G demonstrates activity against raltegravir-resistant HIV strains. [] Comparing their cross-resistance profiles reveals a lower susceptibility to Compound G than to MK-2048 in viruses with the N155H mutation. []
  • Compound Description: Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV prevention. [, ] It works by binding to reverse transcriptase and blocking the conversion of viral RNA to DNA. []
  • Relevance: Dapivirine, alongside MK-2048, has been investigated for delivery via extended-release vaginal films for HIV prevention. [, ] This combined approach aims to provide long-acting protection by targeting different stages of the HIV replication cycle.

Tenofovir

  • Compound Description: Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) used in HIV prevention and treatment. [] It acts as a chain terminator during reverse transcription, halting viral DNA synthesis. []
  • Relevance: Similar to dapivirine, tenofovir has been explored for extended-release vaginal film formulations alongside MK-2048. [] Combining these agents in a long-acting delivery system may enhance HIV prevention efficacy.
Overview

The compound (13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide is a complex heterocyclic molecule characterized by its intricate structure and potential therapeutic applications. It belongs to the class of small molecules that often exhibit significant biological activity, particularly in the field of oncology.

Source

This compound is synthesized through various chemical methods and has been studied for its potential in cancer treatment and other therapeutic areas. Its structural complexity suggests a diverse range of interactions with biological systems, making it a subject of interest in medicinal chemistry.

Classification

The compound can be classified as:

  • Type: Small molecule
  • Category: Heterocyclic compound
  • Potential Applications: Anticancer agent, among others.
Synthesis Analysis

Methods

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the tetrazatricyclo framework: This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization: Introduction of various substituents such as the chloro and fluorophenyl groups to enhance biological activity.

Technical Details

  1. Starting Materials: Commonly used starting materials include phenyl derivatives and nitrogen-containing heterocycles.
  2. Reagents and Catalysts: Various reagents such as bases (e.g., sodium hydride) and catalysts (e.g., palladium or nickel complexes) may be employed to facilitate reactions.
  3. Purification Techniques: After synthesis, purification methods like recrystallization or chromatography are used to isolate the desired product.
Molecular Structure Analysis

Structure

The molecular structure of the compound features:

  • A tetrazatricyclo framework providing rigidity and multiple functional groups for interaction.
  • Specific stereochemistry at the 13-position, which is crucial for its biological activity.

Data

  • Molecular Formula: C₁₉H₂₂ClF₂N₅O₂
  • Molecular Weight: Approximately 394.5 g/mol
  • Structural Characteristics:
    • Presence of hydroxyl (-OH) and carboxamide (-CONH₂) functional groups.
    • Multiple chiral centers influencing its pharmacokinetic properties.
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions, including:

  • Nucleophilic substitutions involving the chloro group.
  • Hydrolysis of the carboxamide or hydroxyl groups under certain conditions.

Technical Details

  1. Reactivity: The presence of electron-withdrawing groups (like fluorine) enhances nucleophilicity at certain positions.
  2. Stability Considerations: The dioxo functionality may influence stability under different pH conditions.
Mechanism of Action

Process

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • It may interact with specific enzymes or receptors involved in cell signaling pathways.
  • Potential inhibition of key proteins in cancer cell proliferation and survival pathways.

Data

Research indicates that compounds with similar structures often target pathways such as:

  • Phosphatidylinositol 3-kinase signaling.
  • Mitogen-activated protein kinase pathways.
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Likely to be a crystalline solid.
  2. Solubility: Solubility data would depend on the solvent system used; polar solvents may enhance solubility due to the presence of hydroxyl groups.

Chemical Properties

  1. Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
  2. pKa Values: Determining pKa values can provide insight into ionization states at physiological pH, impacting bioavailability.
Applications

Scientific Uses

This compound has potential applications in:

  • Cancer Treatment: As a targeted therapy due to its ability to inhibit specific molecular pathways involved in tumor growth.
  • Research Tools: Used in studies investigating the mechanisms of action related to heterocyclic compounds in biological systems.

Properties

CAS Number

869901-69-9

Product Name

(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide

IUPAC Name

(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide

Molecular Formula

C21H21ClFN5O4

Molecular Weight

461.9 g/mol

InChI

InChI=1S/C21H21ClFN5O4/c1-4-26-8-10(2)28-16-14(18(29)17(28)21(26)32)20(31)27(25-15(16)19(30)24-3)9-11-5-6-13(23)12(22)7-11/h5-7,10,29H,4,8-9H2,1-3H3,(H,24,30)/t10-/m0/s1

InChI Key

JSRREMIKIHJGAA-JTQLQIEISA-N

SMILES

CCN1CC(N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C

Solubility

Soluble in DMSO, not in water

Synonyms

MK2048; MK 2048; MK-2048

Canonical SMILES

CCN1CC(N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C

Isomeric SMILES

CCN1C[C@@H](N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.